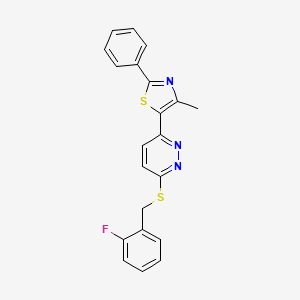

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

α-Glucosidase Inhibition for Diabetes Management

This compound has been studied for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound can delay glucose absorption in the digestive system, which helps in managing postprandial hyperglycemia in diabetes patients . The competitive inhibition behavior of this compound suggests its utility in designing new antidiabetic drugs.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic activity against human cancer cell lines . The compound’s ability to inhibit VEGFR2, a key factor in tumor growth and angiogenesis, makes it a candidate for further development as an anticancer agent.

Anti-Fibrotic Properties

Some derivatives have shown promise in anti-fibrotic activities, potentially offering therapeutic options for diseases characterized by fibrosis . The compounds outperformed known anti-fibrotic drugs in tests, indicating their potential as effective treatments.

Enzyme Inhibitory Action

The compound’s structure allows it to interact with various enzymes, potentially leading to the development of enzyme inhibitors for therapeutic use. The interactions include hydrogen bonding and Pi-Pi T-shaped interactions, which are crucial for the inhibitory activity .

Metabolic Disorder Treatments

Given the compound’s impact on metabolic enzymes, it could be explored for treating metabolic disorders. Its influence on glucose metabolism is particularly relevant for conditions like metabolic syndrome and obesity .

Pharmacological Scaffold

The thiazole scaffold present in the compound is of significant interest in medicinal chemistry. It serves as a versatile pharmacophore for the development of drugs with various pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of this compound is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

The compound interacts with the α-glucosidase enzyme, inhibiting its activity . The kinetic study revealed the competitive inhibition behavior of the compound . Docking studies showed imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions confirming the observed activity .

Biochemical Pathways

The inhibition of α-glucosidase enzyme by this compound leads to a delay in glucose absorption in the digestive system . This results in the suppression of postprandial hyperglycemia, a condition characterized by an abnormal increase in blood glucose following a meal .

Result of Action

The compound’s inhibitory action against α-glucosidase leads to a reduction in postprandial hyperglycemia . This can be particularly beneficial in the management of conditions like Type 2 Diabetes Mellitus (T2DM), where the body cannot appropriately use insulin .

properties

IUPAC Name |

5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3S2/c1-14-20(27-21(23-14)15-7-3-2-4-8-15)18-11-12-19(25-24-18)26-13-16-9-5-6-10-17(16)22/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGPGOQBVHDULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B2747541.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)

![2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride](/img/structure/B2747544.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747550.png)

![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2747553.png)

![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)

![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2747558.png)

![4-octyl-N-[(4-octylphenyl)diazenyl]aniline](/img/structure/B2747559.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine](/img/structure/B2747560.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747562.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2747564.png)